Allyl cinnamate is an organic compound with the molecular formula . It is an ester formed from the reaction of cinnamic acid and allyl alcohol. Known for its pleasant fruity aroma reminiscent of peach and apricot, allyl cinnamate is widely utilized in the flavor and fragrance industry. Its applications extend beyond sensory attributes; it is also recognized for its potential biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in both chemistry and biomedicine .
Allyl cinnamate is classified as a cinnamate, which refers to esters derived from cinnamic acid. This compound can be sourced from natural products or synthesized through chemical processes. It falls under the category of flavoring agents and fragrance compounds, often used in perfumes, cosmetics, and food products due to its aromatic qualities.
The most common method for synthesizing allyl cinnamate is through the esterification reaction between cinnamic acid and allyl alcohol. This reaction typically requires a catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to enhance yield. The general reaction can be represented as follows:
In industrial settings, this process is scaled up using large reactors where temperature and pressure are carefully controlled to maximize yield and purity. The product is purified through distillation to remove any unreacted materials or by-products .
Allyl cinnamate participates in various chemical reactions:
These reactions highlight allyl cinnamate's versatility as a synthetic intermediate in organic chemistry .
The molecular mechanism underlying the biological activity of allyl cinnamate involves its interaction with specific enzymes, notably cinnamate 4-hydroxylase (C4H). This enzyme plays a crucial role in phenylpropanoid metabolism, facilitating the hydroxylation of cinnamic acid derivatives into more complex phenolic compounds. Preliminary studies suggest that allyl cinnamate may enhance the catalytic activity of C4H, leading to increased production of p-coumaric acid, which is significant in plant metabolism .
Allyl cinnamate exhibits several notable physical and chemical properties:
These properties make allyl cinnamate suitable for various applications in flavoring, fragrances, and potential pharmaceutical formulations.
Allyl cinnamate has diverse applications across several fields:
Allyl cinnamate (C₁₂H₁₂O₂; CAS 1866-31-5) was first identified in the early 20th century through esterification reactions between cinnamic acid and allyl alcohol. Early synthetic routes employed Fischer-Speier esterification, using concentrated sulfuric acid as a catalyst to facilitate the reaction at elevated temperatures. The compound’s structural identity was confirmed via elemental analysis and boiling point characterization (105–108°C at reduced pressure) [1] [3]. By the 1930s, optimized methods emerged using acyl chlorides (e.g., cinnamoyl chloride) reacting with allyl alcohol in pyridine solvent, yielding higher purity and reducing side products like polymerization derivatives [3].
Initial research focused on its isomerism and stability. Studies noted the trans (E)-configuration dominated in synthetic samples due to thermodynamic stability, verified using ultraviolet-visible spectroscopy showing λmax at 254 nm. Early NMR analyses further confirmed the allyl group’s characteristic peaks at δ 4.8–5.0 ppm (CH₂) and 5.8–6.0 ppm (CH) [1].
Allyl cinnamate gained industrial attention in the 1950s for its fruity, balsamic aroma reminiscent of peach, apricot, and pineapple. The Flavor and Extract Manufacturers Association (FEMA) granted it GRAS (Generally Recognized as Safe) status (FEMA #2022) in 1965, enabling use in food flavorings under 21 CFR 172.515 [5]. Concurrently, the fragrance industry utilized it in fine perfumery and cosmetics due to its stability in soaps and detergents. Global production remained modest (<0.1 metric tonnes annually through the 1970s), primarily serving niche applications in luxury fragrances [1] [3].
Early patents disclosed its role as a synergist in floral accords, enhancing the longevity of cinnamyl alcohol and benzyl acetate in scent formulations. Its low water solubility (92.3 mg/L at 25°C) and high boiling point (>250°C) made it ideal for fixed base notes in perfumes [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7